Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]-
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Overview
Description
Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]- is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This specific compound is notable for its complex structure, which includes a phenylsulfonyl group and a methyl group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]- can be achieved through several synthetic routes. One common method involves the reaction of 4-methylphenol with phenylsulfonyl chloride in the presence of a base, such as pyridine, to form the sulfonylated intermediate. This intermediate is then subjected to further reactions to introduce the phenyl group, resulting in the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]- for various applications.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]- undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Sulfides and other reduced derivatives.
Substitution: Nitro, halo, and other substituted phenolic compounds.
Scientific Research Applications
Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The sulfonyl group can interact with nucleophiles, leading to various biochemical effects. These interactions can modulate cellular pathways and result in the compound’s observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-methyl-2-nitro-: Similar structure but with a nitro group instead of a sulfonyl group.
Phenol, 4-methyl-2-(1-piperidinylmethyl)-: Contains a piperidinylmethyl group instead of a phenylsulfonyl group.
Phenol, 4-[2-(methylamino)ethyl]-: Features a methylaminoethyl group in place of the phenylsulfonyl group.
Uniqueness
Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]- is unique due to the presence of both a phenylsulfonyl group and a methyl group on the phenol ring. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications in research and industry.
Properties
CAS No. |
61563-88-0 |
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Molecular Formula |
C20H18O3S |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[benzenesulfonyl(phenyl)methyl]-4-methylphenol |
InChI |
InChI=1S/C20H18O3S/c1-15-12-13-19(21)18(14-15)20(16-8-4-2-5-9-16)24(22,23)17-10-6-3-7-11-17/h2-14,20-21H,1H3 |
InChI Key |
KHBOTRNIIDVMRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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